JNJ-10397049 is a selective antagonist of the orexin 2 receptor (OX2R), a G protein-coupled receptor primarily found in the central nervous system. [, , , , , ] It is frequently employed in research to investigate the role of OX2R in various physiological processes, including sleep-wake regulation, energy homeostasis, and neuroinflammation. [, , , , , , , , ]
JNJ-10397049 was developed by Johnson & Johnson Pharmaceutical Research and Development. It is classified as a small molecule drug with a specific action on the orexin receptor system. The compound primarily targets the OX2R subtype, which has been shown to be more effective in promoting sleep than the orexin receptor type 1 (OX1R) antagonists .
The synthesis of JNJ-10397049 involves several steps typical for the production of small molecule antagonists. Although specific proprietary methods are not publicly disclosed, the general approach includes:
The exact reaction conditions, including temperature, solvent systems, and catalysts used during synthesis, are typically optimized to maximize yield and purity .
The molecular structure of JNJ-10397049 can be represented by its chemical formula and structural diagram. While detailed structural data is proprietary, it can be characterized by:
The three-dimensional conformation of JNJ-10397049 allows for optimal interaction with the receptor's binding site, which is crucial for its antagonistic effects .
JNJ-10397049 participates in various chemical interactions primarily through its binding to the OX2R. Upon administration:
These reactions are monitored using techniques such as radiolabeled ligand binding assays to assess the potency and efficacy of JNJ-10397049 against both orexin receptor subtypes .
The mechanism of action for JNJ-10397049 centers on its role as an OX2R antagonist:
As a result, JNJ-10397049 effectively diminishes wakefulness and promotes sleep states such as rapid eye movement (REM) sleep .
These properties are critical for formulation development in pharmaceutical applications .
JNJ-10397049 is primarily explored for its therapeutic potential in treating insomnia and other sleep-related disorders. Its selective action on OX2R makes it particularly valuable in research aimed at understanding the role of orexins in sleep regulation. Clinical studies have shown promising results indicating that this compound can significantly enhance sleep quality without the adverse effects commonly associated with traditional sedatives . Additionally, ongoing research may expand its applications into other areas such as mood disorders or metabolic conditions linked to dysregulation of the orexin system.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4